(3R)-3-hydroxy-L-aspartic acid
Overview
Description
This compound contains two chiral centers, allowing it to exist in four stereoisomers: d-threo-3-hydroxyaspartic acid, l-threo-3-hydroxyaspartic acid, d-erythro-3-hydroxyaspartic acid, and l-erythro-3-hydroxyaspartic acid . It is known for its biological activity, particularly as a competitive blocker against glutamate transporters in the mammalian central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing l-threo-3-hydroxyaspartic acid involves the use of microbial hydroxylase and hydrolase. A well-characterized mutant of asparagine hydroxylase (AsnO-D241N) and its homologous enzyme (SCO2693-D246N) are used for the direct hydroxylation of l-aspartic acid. The hydroxylation is followed by amide hydrolysis by asparaginase via 3-hydroxyasparagine . Another method involves the use of d-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23, which catalyzes the dehydration of d-threo-3-hydroxyaspartate and l-erythro-3-hydroxyaspartate .
Industrial Production Methods: In industrial settings, the production of l-threo-3-hydroxyaspartic acid can be achieved through a one-pot bioconversion process using asparaginase-deficient Escherichia coli expressing asparagine hydroxylase. This method has been shown to yield high amounts of l-threo-3-hydroxyaspartic acid with a molar yield of up to 96% .
Chemical Reactions Analysis
Types of Reactions: d,l-threo-3-Hydroxyaspartic acid undergoes various chemical reactions, including dehydration, oxidation, and substitution reactions.
Common Reagents and Conditions:
Dehydration: Catalyzed by d-threo-3-hydroxyaspartate dehydratase, resulting in the formation of 2-amino maleic acid.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Can occur under acidic or basic conditions, leading to the formation of various derivatives.
Major Products:
Dehydration: 2-amino maleic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted aspartic acid derivatives.
Scientific Research Applications
d,l-threo-3-Hydroxyaspartic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in conditions involving glutamate dysregulation.
Industry: Employed in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of d,l-threo-3-hydroxyaspartic acid involves its interaction with glutamate transporters (excitatory amino acid transporters, EAATs). It acts as a competitive inhibitor, blocking the uptake of glutamate and thereby modulating neurotransmission in the central nervous system . The compound’s stereospecificity is determined by the orientation of the hydroxyl group at the active site of the enzyme, which is compatible with the 3R configuration of 3-hydroxyaspartate .
Comparison with Similar Compounds
Aspartic Acid: The parent compound from which d,l-threo-3-hydroxyaspartic acid is derived.
Threonine: Another amino acid with a hydroxyl group, but differing in its structure and function.
Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .
Properties
IUPAC Name |
2-amino-3-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875575 | |
Record name | 3-hydroxy-aspartic acid | |
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Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |
Record name | 3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Hydroxy-DL-aspartic acid | |
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Record name | NSC158205 | |
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Record name | NSC158204 | |
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Record name | 3-hydroxy-aspartic acid | |
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Record name | 3-hydroxy-DL-aspartic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |
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Record name | Threo-3-hydroxy-DL-aspartic acid | |
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Record name | Erythro-3-hydroxy-DL-aspartic acid | |
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Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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